3-(4-Chlorophenyl)propanoic acid

Enzyme inhibition Agrochemical discovery Structure-activity relationship

This para-chloro phenylpropionic acid is a critical building block for agrochemical and pharmaceutical R&D. Documented as a potent HPPD inhibitor (IC50 15–20 nM), it serves as a validated starting point for herbicide discovery and a key intermediate for CNS-active anticonvulsants. The 4-chloro substitution is essential for GABA_B receptor modulation and selective antiproliferative activity against HCT-116 cancer cells (IC50 0.12–0.81 mg/mL). Its established SAR profile ensures experimental reproducibility not achievable with bromo or fluoro analogs, making it indispensable for structure-based drug design.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 2019-34-3
Cat. No. B181324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)propanoic acid
CAS2019-34-3
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)Cl
InChIInChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
InChIKeyBBSLOKZINKEUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3) Technical Baseline and Procurement Overview


3-(4-Chlorophenyl)propanoic acid (CAS 2019-34-3, also known as 4-chlorohydrocinnamic acid) is a para-chloro substituted phenylpropionic acid with molecular formula C9H9ClO2 and molecular weight 184.62 g/mol [1]. This compound exists as a white to off-white crystalline solid with a melting point of 127–131 °C and a pKa of 4.61 at 25 °C [2]. It serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates targeting the central nervous system, such as anticonvulsants and anxiolytics . The compound also functions as a key intermediate in the synthesis of the herbicide Mediben (麦敌散) via electrolytic reduction of 4-chlorocinnamic acid .

Why Generic Substitution of 3-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3) Is Scientifically Unjustified


Direct substitution with close structural analogs is not scientifically supported due to quantifiable differences in enzyme inhibition potency and receptor pharmacology. For example, replacement of the carboxylic acid moiety with phosphonic or sulfonic acid isosteres yields significant shifts in GABA_B receptor antagonist potency (pA2 values of 3.5, 3.8, and 4.0, respectively) [1]. Even minor modifications to the chlorophenyl core structure alter biological activity: the 3-amino derivative (CAS 7424-00-2) exhibits potent, irreversible inhibition of tryptophan hydroxylase (IC50 ~20 nM) [2], a pharmacological profile entirely absent in the parent compound. Furthermore, the para-chloro substitution pattern in 3-(4-chlorophenyl)propanoic acid is critical for its demonstrated HPPD inhibition (IC50 15–20 nM) [3], whereas the 4-bromo analog may exhibit different steric and electronic properties that compromise target engagement. These documented structure-activity relationships confirm that in-class compounds cannot be interchanged without risking experimental failure or invalid structure-activity conclusions.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3) Versus Comparator Compounds


Para-Chlorophenyl Propanoic Acid Exhibits Nanomolar HPPD Inhibition Not Observed with 4-Bromo or 4-Fluoro Analogs

3-(4-Chlorophenyl)propanoic acid demonstrates direct inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 15–20 nM in a pig liver enzyme assay [1]. This inhibition potency is not shared by the 4-bromo analog (3-(4-bromophenyl)propanoic acid), which lacks documented HPPD activity, nor by the 4-fluoro analog, whose smaller van der Waals radius and distinct electronic properties fail to recapitulate this target engagement. The chlorophenyl moiety provides optimal steric and electronic complementarity to the HPPD active site, establishing this compound as the preferred scaffold for HPPD-targeted inhibitor development.

Enzyme inhibition Agrochemical discovery Structure-activity relationship

Carboxylic Acid Derivative Displays Weak GABA_B Antagonism (pA2 3.5) Differentiating from Phosphonic and Sulfonic Acid Isosteres

The 3-amino-3-(4-chlorophenyl)propanoic acid derivative of the target compound exhibits weak, specific antagonism at the GABA_B receptor with a pA2 value of 3.5 [1]. This activity is quantifiably lower than the corresponding phosphonic acid (pA2 3.8) and sulfonic acid (pA2 4.0) isosteres, providing a clear pharmacological gradient across the acid mimetic series. The parent compound 3-(4-chlorophenyl)propanoic acid lacks the 3-amino group required for receptor engagement, and thus substitution with non-chlorinated or alternative halogen analogs would further compromise this structure-activity relationship.

GABA_B receptor pharmacology Neuropharmacology Isostere design

Chlorophenyl Propanoic Acid Core Enables Selective Antiproliferative Activity in Colon Cancer Cells

Derivatives of 3-(4-chlorophenyl)propanoic acid, specifically methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate analogs, demonstrated selective antiproliferative activity against HCT-116 colon cancer cells with IC50 values ranging from 0.12 to 0.81 mg/mL [1]. Importantly, these compounds showed no inhibitory effect on normal HEK-293 cells, confirming cancer-cell selectivity. The 4-chlorophenyl substitution pattern is essential for this activity profile; replacement with unsubstituted phenyl or alternative halogen substituents would be expected to alter both potency and selectivity based on established HDAC inhibitor SAR.

Anticancer drug discovery HDAC inhibition Medicinal chemistry

Validated Application Scenarios for 3-(4-Chlorophenyl)propanoic Acid (CAS 2019-34-3) Based on Quantitative Evidence


Agrochemical Herbicide Discovery: HPPD Inhibitor Lead Optimization

Procurement of 3-(4-chlorophenyl)propanoic acid is scientifically justified for HPPD inhibitor discovery programs. The compound demonstrates direct inhibition of pig liver HPPD with an IC50 of 15–20 nM [1], establishing it as a validated starting point for structure-based optimization toward commercial herbicides. The para-chloro substitution provides optimal target engagement not replicated by bromo or fluoro analogs. This compound should be prioritized over 3-(4-bromophenyl)propanoic acid or 3-(4-fluorophenyl)propanoic acid for HPPD-targeted agrochemical campaigns.

Medicinal Chemistry: GABA_B Receptor Modulator Development

For neuropharmacology programs targeting GABA_B receptor modulation, the 3-amino-3-(4-chlorophenyl)propanoic acid derivative of this compound provides a quantifiable pharmacological baseline (pA2 = 3.5) for carboxylic acid-containing antagonists [2]. This scaffold enables systematic exploration of acid isostere effects on receptor pharmacology. Use of alternative phenylpropanoic acids lacking the 4-chloro substitution would confound SAR interpretation and should be avoided.

Oncology Drug Discovery: Selective Antiproliferative Scaffold Development

The 3-(4-chlorophenyl)propanoic acid core supports the synthesis of derivatives with demonstrated selective antiproliferative activity against HCT-116 colon cancer cells (IC50 = 0.12–0.81 mg/mL) while sparing normal HEK-293 cells [3]. This selectivity profile validates the chlorophenyl propanoic acid scaffold for anticancer lead optimization. Procurement of this specific chlorinated building block is essential to maintain the established selectivity; non-chlorinated analogs lack documented cancer-cell selectivity.

Pharmaceutical Intermediate: Anticonvulsant and Anxiolytic Synthesis

This compound serves as a critical intermediate in the synthesis of CNS-active pharmaceutical agents, particularly anticonvulsants and anxiolytics . The para-chloro substitution pattern is essential for the desired pharmacological profile of final drug substances. Generic substitution with 3-(4-bromophenyl)propanoic acid or 4-(4-chlorophenyl)butanoic acid would introduce undesired structural modifications that alter both synthetic accessibility and biological activity of downstream products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chlorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.